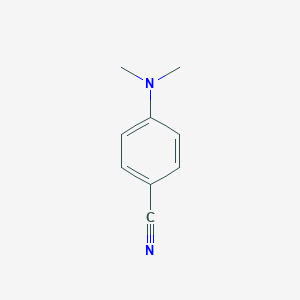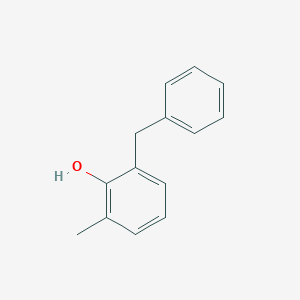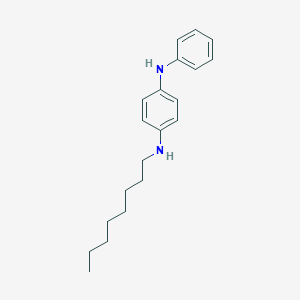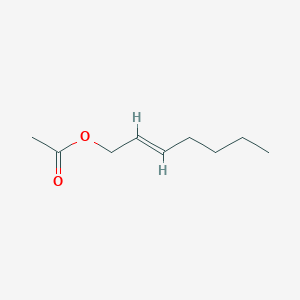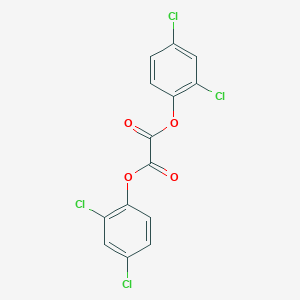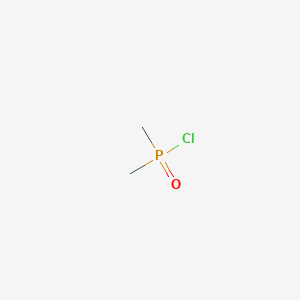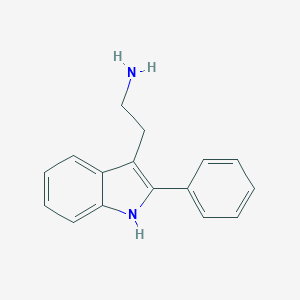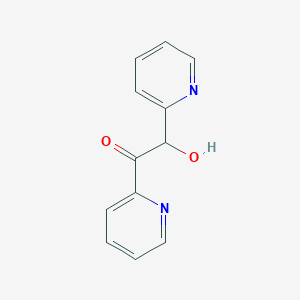
alpha-Pyridoin
Descripción general
Descripción
Alpha-Pyridoin (1, 1,2-di (2-pyridyl)-1,2-ethenediol) is a unique enediol antioxidant . It has been synthesized and its derivatives have been compared for their capacities to scavenge galvinoxyl radical (GO˙) and protect human red blood cells (RBCs) from oxidative haemolysis .
Synthesis Analysis
Alpha-Pyridoin and its 5,5′- or 6,6′-bis-substituted derivatives (2–7) have been synthesized . The compounds (5 and 6) with a methyl or methoxy group at the 5-position exhibit significantly higher GO˙-scavenging and anti-haemolysis activities than other derivatives and vitamin C .Molecular Structure Analysis
The molecular formula of alpha-Pyridoin is C12H10N2O2 . The molecular weight is 214.2200 .Aplicaciones Científicas De Investigación
Antioxidant Activity
Alpha-Pyridoin (1, 1,2-di (2-pyridyl)-1,2-ethenediol) is a unique enediol antioxidant . It has been synthesized along with its 5,5′- or 6,6′-bis-substituted derivatives and their capacities to scavenge galvinoxyl radical (GO˙) and protect human red blood cells (RBCs) from oxidative haemolysis have been compared .
Derivatives with Enhanced Antioxidant Activity
The compounds (5 and 6) with a methyl or methoxy group at the 5-position exhibit significantly higher GO˙-scavenging and anti-haemolysis activities than other derivatives and vitamin C .
Mechanism of Antioxidant Activity
Kinetic analysis of the GO˙-scavenging reaction and the effect of added base on the reaction rate revealed that in ethyl acetate, the reaction occurs primarily by the direct hydrogen atom transfer (HAT mechanism). However, in ethanol that supports ionization, the kinetics of the process is mostly governed by sequential proton loss electron transfer (SPLET mechanism) .
Mecanismo De Acción
Target of Action
Alpha-Pyridoin, also known as 1,1,2-di(2-pyridyl)-1,2-ethenediol, is a unique enediol antioxidant . Its primary targets are free radicals, particularly the galvinoxyl radical (GO˙), which it scavenges to protect cells from oxidative damage .
Mode of Action
Alpha-Pyridoin interacts with its targets through two primary mechanisms: the direct hydrogen atom transfer (HAT) mechanism and the sequential proton loss electron transfer (SPLET) mechanism . The HAT mechanism is predominant in non-polar environments like ethyl acetate, while the SPLET mechanism is more prevalent in polar environments that support ionization, such as ethanol .
Biochemical Pathways
By scavenging free radicals, alpha-Pyridoin can potentially prevent or mitigate the cellular damage caused by oxidative stress .
Result of Action
The primary result of alpha-Pyridoin’s action is the scavenging of free radicals, particularly the galvinoxyl radical (GO˙), and the protection of cells, such as human red blood cells (RBCs), from oxidative haemolysis . This antioxidant activity can potentially prevent or mitigate the cellular damage caused by oxidative stress .
Action Environment
The environment significantly influences the action of alpha-Pyridoin. As mentioned earlier, the compound’s mode of action can vary depending on the polarity of the environment . In non-polar environments like ethyl acetate, the reaction occurs primarily by the HAT mechanism, while in polar environments that support ionization, such as ethanol, the SPLET mechanism is more prevalent .
Safety and Hazards
Propiedades
IUPAC Name |
2-hydroxy-1,2-dipyridin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-11(9-5-1-3-7-13-9)12(16)10-6-2-4-8-14-10/h1-8,11,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBDAJDDDOIASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C(=O)C2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318438 | |
| Record name | α-Pyridoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Pyridoin | |
CAS RN |
1141-06-6 | |
| Record name | α-Pyridoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1141-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-1,2-di-2-pyridylethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-Pyridoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Pyridoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-1,2-di-2-pyridylethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.205 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes α-pyridoin unique as an antioxidant?
A1: α-Pyridoin (1,2-di(2-pyridyl)-1,2-ethenediol) stands out due to its unique enediol structure. [] This structure enables it to act as an effective radical scavenger, demonstrated by its ability to neutralize galvinoxyl radicals (GO*). [] Research suggests that α-pyridoin can leverage both hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) mechanisms to scavenge radicals, with the dominant mechanism influenced by the solvent environment. []
Q2: How does the structure of α-pyridoin influence its antioxidant activity?
A2: Studies have investigated the structure-activity relationship (SAR) of α-pyridoin by analyzing the antioxidant capacity of its derivatives. [] Introducing a methyl or methoxy group at the 5-position of the pyridine ring significantly enhanced both GO* scavenging and protection against oxidative hemolysis in red blood cells. [] These findings highlight the importance of specific structural modifications in optimizing the antioxidant potential of α-pyridoin derivatives.
Q3: Are there any ongoing research efforts to explore the applications of α-pyridoin?
A4: Yes, research is exploring the potential of α-pyridoin derivatives as multi-target antibacterial agents. [] This research focuses on synthesizing phthalimidine-quinolinone compounds incorporating the α-pyridoin scaffold. [] These compounds have shown promising inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics. [] This line of research highlights the versatility of α-pyridoin as a scaffold for developing new therapeutic agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




